Ethyl 2-(2-oxoazepan-3-yl)acetate
Description
Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS 831-32-3, C₁₀H₁₇NO₃) is a heterocyclic compound featuring a seven-membered azepane ring substituted with a ketone group at the 2-position and an ethyl acetate moiety at the 3-position . Its structure (Fig. 1) is stabilized by intramolecular interactions, including hydrogen bonding and van der Waals forces. Applications are hypothesized to include medicinal chemistry due to structural similarities to bioactive lactams and peptidomimetics, though direct pharmacological data are absent in the sources.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxoazepan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-9(12)7-8-5-3-4-6-11-10(8)13/h8H,2-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSBJVLSMUGAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxoazepan-3-yl)acetate typically involves the reaction of azepan-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxoazepan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-oxoazepan-3-yl)acetate has been explored for its potential therapeutic properties, particularly in the development of new drugs. Its structural features allow for modifications that can enhance biological activity.
Potential Therapeutic Areas:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various pathogens, including bacteria and fungi.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition in vitro |
| Candida albicans | Effective against fungal strains |
- Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell survival pathways.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| A431 (human epidermoid carcinoma) | < 10 |
| Jurkat (T-cell leukemia) | < 15 |
Biological Research
The compound's interactions with biological systems have been a focal point for researchers investigating its mechanism of action. The azepane ring may interact with specific enzymes or receptors, leading to various biological effects.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial efficacy.
- Receptor Binding: Its structure allows for enhanced binding affinity to biological targets, facilitating its overall biological effects.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound involved testing against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against A431 and Jurkat cells. Molecular dynamics simulations indicated interactions with proteins involved in apoptosis pathways, suggesting potential use in cancer therapies targeting metabolic pathways.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of this compound revealed promising results against resistant strains of bacteria. In vitro tests showed effective inhibition of Staphylococcus aureus and Candida albicans, indicating its potential as a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxoazepan-3-yl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 2-(2-oxoazepan-3-yl)acetate and Analogues
Key Observations:
Ring Size and Aromaticity: The azepane in the target compound provides a flexible, non-aromatic scaffold, contrasting with aromatic indoline (oxindole) or benzofuran cores . Larger rings like azepane may enhance conformational diversity in drug design. Piperazine derivatives (e.g., ) exhibit rigid, planar geometries due to conjugation, favoring interactions with enzymatic active sites.
Functional Groups :
- Sulfinyl () and nitro () groups increase polarity and reactivity compared to the ketone in the target compound.
- Halogenation (e.g., bromo in ) enhances molecular weight and may improve binding affinity in hydrophobic pockets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The azepane derivative exhibits moderate lipophilicity (LogP ~1.2), making it more membrane-permeable than polar piperazine analogues (LogP ~0.5) but less so than halogenated benzofurans (LogP ~2.5) .
- Solubility trends correlate with hydrogen bond acceptors: higher acceptor count in piperazine derivatives improves aqueous solubility.
Crystallographic and Stability Data
- The benzofuran derivative () forms crystals stabilized by π-π interactions (3.814 Å) and weak C–H⋯O hydrogen bonds, whereas azepane-based compounds may favor C–H⋯N interactions due to the nitrogen heteroatom .
- SHELX software () is widely used for refining such structures, ensuring accuracy in bond length/angle measurements .
Biological Activity
Ethyl 2-(2-oxoazepan-3-yl)acetate, a compound with the CAS number 831-32-3, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique azepane ring structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 185.21 g/mol. The compound's structure allows for various interactions with biological molecules, making it a subject of interest for medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Interaction : Its structure allows it to interact with various receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Therapeutic Potential
Research has also focused on the therapeutic applications of this compound in treating conditions such as hypertension and inflammation. A case study involving animal models demonstrated that the compound could reduce blood pressure and exhibit anti-inflammatory effects through modulation of cytokine release.
Case Study Summary :
- Objective : To assess the antihypertensive effects of this compound.
- Methodology : Administration of varying doses (10 mg/kg, 20 mg/kg) to hypertensive rats.
- Results : Significant reduction in systolic blood pressure observed at higher doses over a two-week period.
Q & A
Q. Basic
- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, azepanone protons at δ 1.5–3.5) .
- X-ray diffraction : Resolves crystal packing via hydrogen bonds (N–H···O and C–H···O interactions) and torsional angles (e.g., N1–C7–C8 = 115.7°) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) . Refinement tools like SHELXL are essential for resolving disorder or twinning in crystals .
How do hydrogen-bonding networks affect the stability and crystallinity of this compound?
Advanced
The crystal lattice is stabilized by intermolecular N–H···O bonds (2.8–3.0 Å) between the azepanone NH and ester carbonyl groups, and weaker C–H···O interactions (3.2–3.5 Å). These networks influence melting points and solubility. Disruptions in hydrogen bonding (e.g., solvent impurities) can lead to amorphous solids, complicating structural analysis. Mitigation involves strict solvent drying and slow crystallization .
What strategies resolve contradictions in crystallographic data during refinement?
Q. Advanced
- Disorder modeling : SHELXL’s PART and SUMP commands partition electron density for overlapping atoms .
- Twinned data : Use HKLF5 format in SHELX to refine twin laws (e.g., BASF parameter) .
- Validation tools : Check R-factor gaps (Δ > 5% suggests errors) and validate geometry with PLATON .
How is this compound applied in medicinal chemistry, particularly in target interaction studies?
Basic
It serves as a precursor for bioactive molecules, such as NOD1 agonists. For example, coupling with fluorenylmethoxycarbonyl (Fmoc)-protected amino acids generates peptidomimetics tested in immunomodulation assays . Computational docking (e.g., AutoDock) predicts binding to kinase domains or protease active sites, guiding SAR studies .
What methodologies optimize reaction yields in multicomponent syntheses involving this compound?
Q. Advanced
- Catalyst screening : Azolium salts enhance cyclocondensation efficiency (e.g., 5 mol% boosts yield by 30%) .
- Solvent effects : Polar aprotic solvents (DMF) improve nucleophilicity, while water reduces side reactions .
- Temperature gradients : Stepwise heating (40°C → 70°C) prevents exothermic runaway in scale-up .
What purification challenges arise, and how are they addressed?
Q. Basic
- By-products : Residual diethyl 3-oxopentanedioate in multicomponent reactions requires silica gel chromatography (ethyl acetate/hexane, 3:7) .
- Isomer separation : Diastereomers (e.g., from asymmetric carbons) are resolved via chiral HPLC (Chiralpak AD-H column) .
How do researchers investigate its interactions with biological targets at the molecular level?
Q. Advanced
- SPR spectroscopy : Measures binding kinetics (ka/kd) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Cryo-EM : Resolves binding conformations in membrane-associated targets (e.g., GPCRs) .
What comparative structural analyses differentiate this compound from analogs?
Q. Advanced
- Torsional angle comparison : this compound shows distinct C8–C9–C10 angles (110.6°) vs. tetrahydroquinoxaline analogs (115.7°) .
- Electron density maps : Laue diffraction identifies π-π stacking in phenyl-substituted derivatives, absent in the parent compound .
How are computational methods used to predict its reactivity and stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
